molecular formula C12H18N2O3S B14450224 N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide CAS No. 74746-43-3

N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide

Cat. No.: B14450224
CAS No.: 74746-43-3
M. Wt: 270.35 g/mol
InChI Key: ZCPRMRBJNJMHRJ-UHFFFAOYSA-N
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Description

N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide is an organic compound with the molecular formula C12H18N2O3S It is characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide typically involves the reaction of 4-(dimethylsulfamoyl)aniline with an appropriate acylating agent. One common method is the acylation of 4-(dimethylsulfamoyl)aniline with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby modulating their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Dimethylsulfamoyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    4-(Dimethylsulfamoyl)phenylboronic acid: Contains a boronic acid group instead of a propanamide group.

Uniqueness

N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propanamide group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

CAS No.

74746-43-3

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-N-methylpropanamide

InChI

InChI=1S/C12H18N2O3S/c1-5-12(15)14(4)10-6-8-11(9-7-10)18(16,17)13(2)3/h6-9H,5H2,1-4H3

InChI Key

ZCPRMRBJNJMHRJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C

Origin of Product

United States

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